N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N4S |
|---|---|
Molecular Weight |
262.38 g/mol |
IUPAC Name |
N-propan-2-yl-5-[(thiophen-2-ylmethylamino)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H18N4S/c1-10(2)17-13-15-7-11(8-16-13)6-14-9-12-4-3-5-18-12/h3-5,7-8,10,14H,6,9H2,1-2H3,(H,15,16,17) |
InChI Key |
DGVOQWKOZYCODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)CNCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Functionalization
The synthesis begins with the introduction of the isopropylamine group at the 2-position of the pyrimidine ring. Reacting 2-chloro-5-(chloromethyl)pyrimidine with excess isopropylamine in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields N-isopropyl-5-(chloromethyl)pyrimidin-2-amine with 65–75% efficiency. The reaction proceeds via an SN2 mechanism, with the chloromethyl group remaining intact for subsequent modifications.
Thiophen-2-ylmethylamine Incorporation
The chloromethyl intermediate undergoes nucleophilic displacement with thiophen-2-ylmethylamine in the presence of a base such as triethylamine (Et₃N) or lithium hexamethyldisilazide (LHMDS). Optimal conditions involve refluxing in tetrahydrofuran (THF) for 6–8 hours, achieving 70–80% conversion. Alternatively, palladium-catalyzed Buchwald-Hartwig amination using BrettPhos precatalyst and LHMDS in 1,4-dioxane at 100°C enhances yields to 85–90% by mitigating steric hindrance.
Reductive Amination Alternative
An alternative route employs reductive amination to form the methyleneamino bridge. Condensing 5-formylpyrimidin-2-amine with thiophen-2-ylmethylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN), affords the target compound in 60–70% yield. However, this method requires stringent control of pH and temperature to avoid over-reduction.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | SN2 Displacement | Pd-Catalyzed Coupling |
|---|---|---|
| Solvent | THF | 1,4-Dioxane |
| Base | Et₃N | LHMDS |
| Temperature (°C) | 60–80 | 100 |
| Yield (%) | 70–80 | 85–90 |
Palladium catalysis outperforms traditional SN2 chemistry due to superior functional group tolerance and reduced byproduct formation.
Catalytic Systems
The BrettPhos precatalyst system (2 mol%) enables efficient C–N bond formation even with electron-deficient pyrimidines. Comparative studies show that replacing BrettPhos with Xantphos or BINAP reduces yields by 20–30%, underscoring the ligand’s role in stabilizing the palladium center.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky isopropyl group at the 2-position impedes nucleophilic attack at the 5-chloromethyl site. Employing high-boiling solvents (e.g., DMF) and elevated temperatures (100–120°C) alleviates this issue by increasing reaction entropy.
Byproduct Formation
Competitive elimination reactions, particularly in SN2 pathways, generate 5-vinylpyrimidin-2-amine as a major byproduct. Adding catalytic potassium iodide (KI) suppresses elimination by promoting the SN2 pathway through a halogen-exchange mechanism.
Comparative Analysis of Synthetic Routes
Traditional SN2 Pathway
-
Advantages : Low cost, no metal catalysts required.
-
Disadvantages : Moderate yields (70–80%), sensitivity to steric effects.
Palladium-Catalyzed Coupling
-
Advantages : High yields (85–90%), broad functional group compatibility.
-
Disadvantages : Requires expensive catalysts, inert atmosphere.
Reductive Amination
-
Advantages : Mild conditions, avoids halogenated intermediates.
-
Disadvantages : Lower yields (60–70%), stringent pH control.
Characterization and Validation
Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data confirm successful synthesis:
Chemical Reactions Analysis
N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, suggesting potential for developing new antimicrobial agents .
Cytotoxicity
Studies have revealed that N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine may possess selective cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have demonstrated the ability to inhibit the growth of human cancer cells while sparing normal cells, indicating potential for cancer therapeutics.
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. This suggests a promising application in oncology for tumor management and treatment.
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the observed effects:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a favorable anti-inflammatory profile, which could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine involves its interaction with molecular targets in the protozoa. It may inhibit key enzymes or interfere with the replication process of the protozoa, leading to their death . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrimidine vs. Pyridine : Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS 26820-53-1) shares the isopropylamine group but substitutes pyridine for pyrimidine. Pyridine’s single nitrogen atom alters electronic properties, reducing hydrogen-bonding capacity compared to pyrimidine’s two nitrogen atoms .
- Substituent Diversity :
- Thiophene vs. Thiazole : 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine (C15H13N5O2S) replaces thiophene with a thiazole ring. Thiazole’s additional nitrogen atom increases polarity but may reduce metabolic stability compared to thiophene’s sulfur-driven lipophilicity .
- Nitro Groups : Several analogs, such as N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 1421372-67-9), incorporate nitro substituents. These electron-withdrawing groups can enhance reactivity but may compromise stability under reducing conditions .
Steric and Electronic Effects
- Isopropyl vs. Cyclopentyl: 5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8) substitutes isopropyl with a cyclopentyl group.
- Chloro vs. Thiophene : The chloro substituent in 5-chloro-N-cyclopentylpyrimidin-2-amine acts as a leaving group, enabling nucleophilic substitution reactions, whereas the thiophene in the target compound offers stability and aromatic interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|---|---|
| N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine | C13H18N4S | 262.37 | Thiophene, isopropyl, aminomethyl | Not reported | Not reported |
| N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (7) | C25H27N7O3S2 | 545.67 | Morpholinosulfonyl, thiazole | 98–99 | 99% |
| 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine | C15H13N5O2S | 343.36 | Thiazole, nitro | Not reported | Not reported |
| 5-Chloro-N-cyclopentylpyrimidin-2-amine | C9H12ClN3 | 197.67 | Chloro, cyclopentyl | Not reported | Not reported |
- Solubility: The morpholinosulfonyl group in compound 7 () likely enhances aqueous solubility via hydrogen bonding, whereas the thiophene in the target compound may favor lipid membrane penetration .
- Crystallinity: 5-Iodopyrimidin-2-amine forms polymeric tapes via N–H⋯N hydrogen bonds, suggesting that the target compound’s aminomethyl group could similarly influence solid-state packing .
Biological Activity
N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effectiveness against various cancer cell lines, and potential therapeutic applications.
Structural Overview
The compound features a pyrimidine core substituted with an isopropyl group and a thiophen-2-ylmethyl amino moiety. This structural configuration is significant for its interaction with biological targets, particularly in cancer therapy.
Research indicates that compounds similar to this compound often function as inhibitors of key enzymes involved in tumor progression. The specific mechanism involves:
- Inhibition of Tubulin Polymerization : Many pyrimidine derivatives exhibit the ability to inhibit tubulin assembly, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
- Targeting Protein Kinases : Some studies suggest that related compounds can inhibit various protein kinases, which play pivotal roles in signaling pathways that regulate cell growth and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 0.80 | Significant antiproliferative activity |
| CaCo-2 (Colon Adenocarcinoma) | 1.02 | Moderate cytotoxicity |
| 3T3-L1 (Mouse Embryo) | >10 | Minimal effect |
| H9c2 (Rat Heart Myoblast) | 3.42 | Moderate cytotoxicity |
These results indicate that the compound has promising activity against certain cancer types, particularly cervical cancer.
Case Studies
- Cervical Cancer : A study highlighted the effectiveness of similar pyrimidine derivatives in inhibiting the proliferation of HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutics like CA-4 .
- Colon Cancer : Another investigation into colon adenocarcinoma (CaCo-2) revealed that modifications to the pyrimidine structure could enhance potency, suggesting a structure-activity relationship (SAR) worth exploring further .
Future Directions
Given the promising biological activity demonstrated by this compound, future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level could provide insights into its efficacy and potential resistance mechanisms.
- SAR Optimization : Continued exploration of structural modifications may yield derivatives with enhanced potency and selectivity against various cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Isopropyl-5-(((thiophen-2-ylmethyl)amino)methyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with ligands such as X-Phos or JohnPhos. For example, a toluene/dioxane solvent system under inert gas (N₂) at 100°C for 4–48 hours is typical. Purification via column chromatography or preparative TLC is recommended .
- Optimization : Microwave-assisted synthesis (150°C, 14.4 bar, ΔMW = 200 W) in alcoholic solvents with catalytic HCl reduces reaction time to 45 minutes, as demonstrated for structurally similar thiophene-containing triazoles .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- 1H NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrimidine NH signals near δ 8.0–8.5 ppm) .
- Mass Spectrometry (ESI+) : Verify molecular ion peaks (e.g., m/z 194 [M + H]+ for pyrimidin-2-amine derivatives) .
- HPLC : Assess purity using reverse-phase C18 columns with acetonitrile/water gradients.
Q. What are the critical spectroscopic markers for distinguishing this compound from analogs?
- Key Features :
- The thiophene ring introduces distinct UV-Vis absorption bands at 250–280 nm.
- IR spectroscopy shows N-H stretching (3300–3500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?
- Crystallography : Use SHELX programs (SHELXL/SHELXS) for refinement. For example, intramolecular N–H⋯N hydrogen bonds (e.g., 2.8–3.0 Å) stabilize the pyrimidine-thiophene scaffold. Dihedral angles between aromatic rings (e.g., 12–86°) reveal conformational flexibility .
- Data Interpretation : Weak C–H⋯π interactions (3.5–4.0 Å) and torsional angles >80° suggest potential polymorphism, requiring temperature-controlled diffraction studies .
Q. What strategies mitigate contradictions in biological activity data (e.g., antiproliferative vs. kinase-inhibitory effects)?
- Experimental Design :
- Kinase Assays : Use recombinant aurora kinases (A/B) with ATP-competitive binding assays (Kᵢ values <10 nM indicate high selectivity) .
- Cell-Based Studies : Monitor mitotic failure (e.g., histone H3 phosphorylation suppression) and polyploidy via flow cytometry. Dose-response curves (0.1–10 μM) clarify mechanism-specific effects .
- Statistical Validation : Cross-validate using orthogonal methods (e.g., Western blot for phospho-protein levels vs. cytotoxicity assays).
Q. How can catalytic systems be tuned to improve yield in large-scale synthesis?
- Catalyst Screening : Compare Pd(OAc)₂/X-Phos (for aryl aminations) vs. PdCl₂(PPh₃)₂ (for Suzuki couplings). Ligand bulkiness (e.g., t-Bu vs. Me groups) affects steric hindrance and turnover .
- Solvent Optimization : Replace dioxane with DMA or DMF for higher solubility of boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
